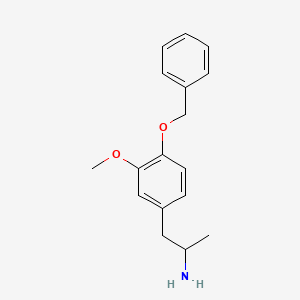

3-Methoxy-4-phenylmethoxyphenylisopropylamine

Description

3-Methoxy-4-phenylmethoxyphenylisopropylamine is a substituted phenethylamine derivative characterized by a methoxy group at the 3-position, a phenylmethoxy group at the 4-position of the aromatic ring, and an isopropylamine side chain.

Properties

IUPAC Name |

1-(3-methoxy-4-phenylmethoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(18)10-15-8-9-16(17(11-15)19-2)20-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISYSNUFDJQBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-phenylmethoxyphenylisopropylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the phenylmethoxy group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using methyl iodide and a base like potassium carbonate.

Formation of the isopropylamine backbone: This can be done by reacting the intermediate with isopropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-phenylmethoxyphenylisopropylamine can undergo various chemical reactions, including:

Oxidation: The methoxy and phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methoxy-4-phenylmethoxyphenylisopropylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-phenylmethoxyphenylisopropylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its 3-methoxy-4-phenylmethoxy substitution pattern. Key comparisons with analogs include:

a) Alkoxy vs. Arylalkoxy Substituents

Table 1: Substituent Effects on Lipophilicity and Solubility

| Compound | Key Substituents | Lipophilicity (Predicted) | Solubility (Predicted) |

|---|---|---|---|

| 3-Methoxy-4-phenylmethoxyphenylisopropylamine | 3-OCH3, 4-OCH2Ph | High | Low (non-polar groups) |

| (4-Allyloxy-3-methoxy analog) | 4-CH2CH2CH2, morpholine | Moderate | Moderate (polar morpholine) |

| (4-Ethoxy-3-methoxy analog) | 4-OCH2CH3 | Low | High |

Amine Side Chain Modifications

The isopropylamine side chain distinguishes the target compound from analogs with morpholinylpropylamine () or propylamine () groups:

Table 2: Amine Side Chain Comparisons

Metabolic Pathways

Based on metabolic studies of structurally related compounds ():

- 3-Methoxy-4-hydroxyphenylglycol: A norepinephrine metabolite, formed via O-demethylation and oxidation. The target compound’s phenylmethoxy group may resist demethylation, leading to prolonged half-life compared to simpler methoxy analogs .

- Normetanephrine: Formed via catechol-O-methyltransferase (COMT). The target compound’s isopropylamine side chain may slow degradation by monoamine oxidase (MAO) compared to primary amines .

Biological Activity

3-Methoxy-4-phenylmethoxyphenylisopropylamine is a complex organic compound characterized by its unique structural features, including methoxy and phenylmethoxy groups attached to a phenylisopropylamine backbone. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Phenylmethoxy Group : React phenol with benzyl chloride in the presence of a base (e.g., sodium hydroxide).

- Introduction of the Methoxy Group : Methylate the phenolic hydroxyl group using methyl iodide and a base like potassium carbonate.

- Formation of the Isopropylamine Backbone : React the intermediate with isopropylamine under suitable conditions.

These synthetic routes can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be utilized .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's ability to modulate these targets can lead to various physiological effects, which are currently under investigation .

In Vitro Studies

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant biological activities, such as:

- Antioxidant Properties : The methoxy groups may contribute to free radical scavenging activities.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective roles, possibly through modulation of neurotransmitter systems.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Enzyme Interaction | Potential inhibition or activation |

Case Study 1: Neuroprotection

A study conducted on neuronal cell lines showed that treatment with this compound resulted in reduced oxidative stress markers compared to control groups. This suggests a protective effect against neurodegenerative conditions.

Case Study 2: Antioxidant Activity

In a series of assays measuring antioxidant capacity, the compound demonstrated significant inhibition of lipid peroxidation, indicating its potential utility in preventing cellular damage associated with oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.